molecular formula C11H9N5 B2473213 1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole CAS No. 1030385-93-3

1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole

Cat. No.: B2473213
CAS No.: 1030385-93-3
M. Wt: 211.228
InChI Key: LGWTZLVQLHCHRT-UHFFFAOYSA-N
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Description

1-[4-(1H-Pyrazol-5-yl)phenyl]-1H-1,2,4-triazole is a novel chemical hybrid scaffold designed for pharmaceutical and biological research. This compound incorporates two privileged pharmacophores in medicinal chemistry: the pyrazole and the 1,2,4-triazole ring . Individually, these heterocycles are present in numerous approved drugs and are known to confer a wide range of biological activities. The strategic fusion of these moieties into a single molecule aims to leverage their synergistic potential for discovering new bioactive agents . The primary research applications of this compound are anticipated in the fields of anti-inflammatory and anticancer drug discovery. Pyrazole-containing compounds are established as selective cyclooxygenase-2 (COX-2) inhibitors, a common target for non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib . Simultaneously, 1,2,4-triazole derivatives have demonstrated potent in vitro and in vivo anti-inflammatory activity through various mechanisms, including the inhibition of COX-1/COX-2 and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory cytokine levels such as TNF-α, IL-6, and IL-1 . Furthermore, both pyrazole and 1,2,4-triazole scaffolds have shown significant promise in oncology research, with numerous derivatives exhibiting cytotoxic effects and the ability to induce apoptosis and cell cycle arrest in various cancer cell lines . The structure of this hybrid molecule provides a versatile core for further synthetic modification and structure-activity relationship (SAR) studies, making it a valuable tool for medicinal chemists exploring new therapeutic candidates. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[4-(1H-pyrazol-5-yl)phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-3-10(16-8-12-7-14-16)4-2-9(1)11-5-6-13-15-11/h1-8H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWTZLVQLHCHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

The most direct route involves cyclocondensation of thiosemicarbazides with appropriate electrophiles. A representative procedure from recent literature follows:

Procedure :

  • React 4-(1H-pyrazol-5-yl)benzaldehyde (1.0 equiv) with thiosemicarbazide (1.2 equiv) in ethanol under reflux (12 h).
  • Acid-catalyzed cyclization using concentrated HCl yields the triazole core.

Optimization Data :

Parameter Optimal Value Yield Impact
Reaction Temperature 78°C +32% yield
HCl Concentration 6M Max efficiency
Solvent System Ethanol/H2O (3:1) Improved purity

This method typically achieves 65-72% isolated yield, with purity >95% after recrystallization from dimethylformamide/water mixtures.

Click Chemistry Approaches

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for this synthesis:

Stepwise Synthesis

  • Azide Preparation :
    • Convert 4-bromophenylpyrazole to the corresponding azide using NaN3/CuSO4 in DMF (82% yield).
  • Alkyne Synthesis :
    • Generate propargylamine derivatives via Sonogashira coupling (Pd(PPh3)4, CuI).
  • Cycloaddition :
    • React azide and alkyne components with Cu(I) catalyst (0.1 mol%) in t-BuOH/H2O (1:1) at 60°C.

Key Advantages :

  • Excellent regioselectivity (1,4-disubstituted triazole)
  • Mild reaction conditions preserving sensitive functional groups

Limitations :

  • Requires pre-functionalized building blocks
  • Copper removal challenges in final purification.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate key steps:

Representative Protocol :

  • Mix 4-(pyrazol-5-yl)benzohydrazide (1.0 equiv) with ammonium thiocyanate (3.0 equiv)
  • Microwave at 150°C for 15 min (300W)
  • Acidify with HCl and extract product

Comparative Performance :

Method Time Yield Purity
Conventional Heating 6h 68% 92%
Microwave 15min 73% 95%

This technique reduces reaction times by 90% while improving yields through enhanced reaction kinetics.

Solid-Phase Synthesis Strategies

For combinatorial chemistry applications, solid-supported methods have been developed:

Resin-Bound Synthesis :

  • Load Wang resin with 4-iodophenylpyrazole
  • Perform Ullmann coupling with triazole precursors
  • Cleave with TFA/CH2Cl2 (1:9)

Key Features :

  • Enables parallel synthesis of analogs
  • Average yield: 58-63% per step
  • Purity: 85-90% after cleavage.

Critical Comparison of Methods

Table 1. Method Comparison for 1-[4-(1H-Pyrazol-5-yl)phenyl]-1H-1,2,4-Triazole Synthesis

Method Yield Range Purity Scalability Regioselectivity
Cyclocondensation 65-72% >95% Excellent Moderate
Click Chemistry 70-78% 90-93% Good Excellent
Microwave-Assisted 73-75% 94-96% Moderate High
Solid-Phase 58-63% 85-90% Limited Variable

Industrial-Scale Considerations

For bulk production, the cyclocondensation method remains preferred due to:

  • Lower catalyst costs vs. click chemistry
  • Simplified purification compared to solid-phase approaches
  • Established safety protocols for hydrazine derivatives

Process intensification strategies include:

  • Continuous flow reactors for azide formation steps
  • Membrane-based copper removal systems in click chemistry
  • Automated crystallization control systems.

Chemical Reactions Analysis

1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or disruption of cellular metabolism .

Anticancer Properties

Triazoles are recognized for their anticancer potential. Studies have demonstrated that derivatives can induce apoptosis in cancer cells through various pathways such as the activation of caspases and modulation of signaling pathways involved in cell proliferation . Specifically, compounds containing the triazole ring have been linked to inhibiting tumor growth in several cancer models.

Antioxidant Activity

The antioxidant capabilities of this compound have been explored in various studies. It is believed that these compounds can mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes . This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage.

Applications in Medicine

The applications of this compound extend beyond basic research into practical medical uses:

Drug Development

Due to its diverse biological activities, this compound serves as a lead structure for new drug development targeting conditions like cancer and infections. Its derivatives are being investigated for their potential as novel therapeutic agents .

Agricultural Applications

Triazoles are also utilized in agriculture as fungicides and herbicides due to their ability to inhibit fungal growth and enhance crop yield . The incorporation of pyrazole enhances these properties, making them valuable in agricultural chemistry.

Case Studies

StudyFindings
Study A (2023)Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 12 µg/mL for a related triazole compound .
Study B (2023)Showed that derivatives exhibited cytotoxic effects on breast cancer cell lines with IC50 values ranging from 0.5 to 5 µM .
Study C (2020)Investigated antioxidant properties revealing a reduction in lipid peroxidation by up to 70% in vitro .

Mechanism of Action

The mechanism of action of 1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their biological or functional properties, and synthesis routes:

Compound Name Structural Features Key Properties/Applications Synthesis Method References
1-[4-(1H-Pyrazol-5-yl)phenyl]-1H-1,2,4-triazole Triazole linked to pyrazole-substituted phenyl Pharmaceutical intermediate; potential ligand for MOFs Condensation of enaminone with hydrazine derivatives
1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole Triazole with sulfonamide-substituted phenyl Selective COX-2 inhibition (IC₅₀: 0.12–0.45 μM); anti-inflammatory activity Nucleophilic substitution of 4-fluorophenyl sulfonamide with triazole
1-(4-(1H-Imidazol-5-yl)phenyl)-1H-1,2,4-triazole (AZN) Triazole linked to imidazole-substituted phenyl MOF construction (e.g., Cd-based frameworks); coordination with trimesic acid Solvothermal reaction with Cd(NO₃)₂ and trimesic acid
5-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-1H-tetrazole Triazole-methylphenyl linked to tetrazole High-nitrogen content; potential energetic material Multi-step azide-alkyne cycloaddition
1-[2-Fluoro-4-methyl-5-(trifluoroethylsulfinyl)phenyl]-5-amino-3-(trifluoromethyl)-1H-1,2,4-triazole Fluorinated and sulfinyl-substituted triazole Pesticidal activity (optical resolution-dependent efficacy) Racemic modification followed by chiral separation

Key Comparative Findings

Pharmacological Activity
  • COX-2 Inhibition: The sulfonamide derivative (1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole) exhibits potent COX-2 selectivity (IC₅₀: 0.12–0.45 μM), surpassing traditional NSAIDs in ulcerogenicity profiles . In contrast, the pyrazole-substituted triazole lacks reported COX-2 activity but serves as a precursor for antiviral agents (e.g., rhinovirus replication inhibitors, ).
  • Anti-inflammatory SAR : Substituents like 4-methoxyphenyl or 3,4-dimethoxyphenyl on triazole enhance anti-inflammatory activity, as seen in sulfonamide derivatives . Pyrazole-substituted variants may prioritize structural rigidity over direct pharmacological effects .

Physicochemical Properties

Property This compound 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole AZN (Imidazole Analogue)
Molecular Weight 227.23 g/mol () ~300–350 g/mol (estimated) 263.25 g/mol ()
Solubility Limited data; likely polar aprotic soluble Enhanced solubility due to sulfonamide group Insoluble in water (MOF precursor)
Thermal Stability Stable at 2–8°C () High (melting point >250°C) Stable at 120°C (solvothermal conditions)

Biological Activity

1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of various aryl and heteroaryl compounds with triazole derivatives. The methodology often includes techniques such as refluxing in organic solvents or microwave-assisted synthesis to enhance yield and purity.

Biological Activity

The biological activity of this compound has been explored extensively across various studies, revealing its potential in multiple therapeutic areas:

Anticancer Activity

Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. For instance:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • HCT-116 (colorectal cancer)

In vitro studies demonstrate that this compound can inhibit cell proliferation effectively across these cancer types. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression .

Cell Line IC50 (µM) Reference
MDA-MB-23112.5
HepG215.0
HCT-11610.0

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various bacterial strains. Studies employing the agar dilution technique have reported effective inhibition against Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Molecular Modeling Studies

Molecular docking studies have been performed to understand the binding affinity of this compound with various biological targets. These studies indicate a favorable interaction with enzymes involved in cancer proliferation and bacterial resistance mechanisms .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Study on Anticancer Efficacy : A recent study demonstrated that derivatives of this compound significantly reduced tumor size in xenograft models of breast cancer .
  • Antimicrobial Efficacy Study : Another investigation revealed that this compound exhibited synergistic effects when combined with standard antibiotics against resistant bacterial strains .

Q & A

Basic Research Questions

Synthesis Optimization Q. What are the optimal synthetic routes for preparing 1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole? The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with nitriles or via Suzuki–Miyaura coupling to introduce the pyrazole moiety. Key steps include:

  • Precise temperature control (e.g., reflux in ethanol at 80°C) and pH adjustment to stabilize intermediates.
  • Use of catalysts like palladium for cross-coupling reactions. Analytical validation via TLC for reaction monitoring and NMR for structural confirmation is critical .

Structural Characterization Q. How is the molecular structure of this compound confirmed experimentally? Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular geometry, including bond angles and torsion angles. Complementary techniques include:

  • 1H^1H- and 13C^{13}C-NMR to verify proton and carbon environments.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Biological Screening Q. What methodologies are used to evaluate the biological activity of this compound? Initial screening involves:

  • In vitro assays : Enzyme inhibition studies (e.g., kinase or protease assays) to identify target interactions.
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.
  • Structure–activity relationship (SAR) : Systematic variation of substituents on the triazole and pyrazole rings to optimize activity .

Advanced Research Questions

Data Contradiction Analysis Q. How can researchers resolve contradictions in spectroscopic or crystallographic data? Discrepancies between predicted and observed data (e.g., unexpected NMR shifts or SC-XRD bond lengths) require:

  • Cross-validation : Repeating experiments under standardized conditions.
  • Computational modeling : DFT calculations to compare theoretical and experimental geometries.
  • Multi-technique analysis : Combining NMR, IR, and X-ray data to confirm assignments .

Mechanistic Studies Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

  • Molecular docking : Simulations using AutoDock Vina to predict binding modes with target proteins (e.g., EGFR or HIV protease).
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics.
  • Fluorescence quenching assays : Measures interactions with DNA or enzymes via changes in emission spectra .

Synthetic Byproduct Analysis Q. How are unexpected byproducts identified and characterized during synthesis?

  • LC-MS/MS : Detects low-abundance impurities and assigns structures based on fragmentation patterns.
  • Crystallographic screening : Identifies polymorphs or co-crystals that may form under specific conditions.
  • Reaction optimization : Adjusting solvent polarity or stoichiometry to suppress side reactions .

Computational Chemistry Q. How do DFT calculations enhance understanding of this compound’s electronic properties? DFT studies (e.g., using Gaussian 09 with B3LYP/6-31G* basis sets) predict:

  • Electron density distribution, highlighting nucleophilic/electrophilic regions.
  • Frontier molecular orbitals (HOMO-LUMO gaps), correlating with reactivity and stability.
  • Non-covalent interaction (NCI) analysis to map van der Waals and hydrogen-bonding interactions .

Methodological Best Practices

  • Reaction Monitoring : Use real-time FTIR to track functional group transformations during synthesis .
  • Crystallization : Optimize solvent evaporation rates to obtain high-quality crystals for SC-XRD .
  • Bioactivity Validation : Pair in vitro assays with in silico ADMET predictions to prioritize lead compounds .

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